molecular formula C12H16FNO B566926 (S)-4-Benzyl-3-(fluoromethyl)morpholine CAS No. 1266238-75-8

(S)-4-Benzyl-3-(fluoromethyl)morpholine

Cat. No.: B566926
CAS No.: 1266238-75-8
M. Wt: 209.264
InChI Key: JFVOPAWVBJMTAO-GFCCVEGCSA-N
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Description

(S)-4-Benzyl-3-(fluoromethyl)morpholine is a chiral morpholine derivative characterized by the presence of a benzyl group at the 4-position and a fluoromethyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-Benzyl-3-(fluoromethyl)morpholine typically involves the use of enantiopure starting materials to ensure the desired stereochemistry. One common method involves the reaction of enantiopure glycidol with N-nosyl aminoacetaldehyde, followed by an O-benzoylation/ring-closure tandem reaction sequence . This method allows for the efficient synthesis of the morpholine ring with the desired substituents.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the recovery and reuse of reagents can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

(S)-4-Benzyl-3-(fluoromethyl)morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can introduce various functional groups .

Scientific Research Applications

(S)-4-Benzyl-3-(fluoromethyl)morpholine has several scientific research applications:

Mechanism of Action

The mechanism of action of (S)-4-Benzyl-3-(fluoromethyl)morpholine involves its interaction with specific molecular targets. For example, it may act as an inhibitor of enzymes by binding to the active site and preventing substrate access. The fluoromethyl group can enhance binding affinity through interactions with hydrophobic pockets in the target protein .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-4-Benzyl-3-(fluoromethyl)morpholine is unique due to the presence of both the benzyl and fluoromethyl groups, which confer distinct chemical and biological properties. The combination of these groups can enhance the compound’s binding affinity and specificity for certain molecular targets, making it valuable for various applications.

Properties

IUPAC Name

(3S)-4-benzyl-3-(fluoromethyl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FNO/c13-8-12-10-15-7-6-14(12)9-11-4-2-1-3-5-11/h1-5,12H,6-10H2/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFVOPAWVBJMTAO-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(N1CC2=CC=CC=C2)CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC[C@H](N1CC2=CC=CC=C2)CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40738133
Record name (3S)-4-Benzyl-3-(fluoromethyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40738133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1266238-75-8
Record name (3S)-4-Benzyl-3-(fluoromethyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40738133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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